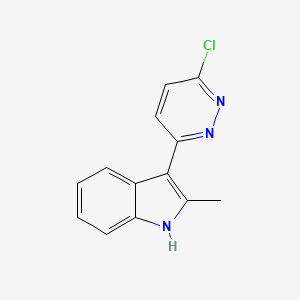

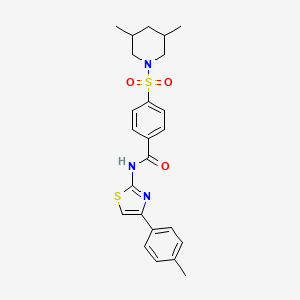

3-(6-chloro-3-pyridazinyl)-2-methyl-1H-indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a heterocyclic organic compound with a molecular weight of 229.67 .

Synthesis Analysis

The synthesis of pyridazine derivatives, which includes this compound, often starts from 1,3-diketones involving a Diaza–Wittig reaction as a key step . An improved procedure has been used for the synthesis of pyridazines bearing a ketone group and different methods of cyclization were carried out, leading to several hitherto unknown biheterocyclic compounds .Molecular Structure Analysis

The molecular structure of this compound was confirmed using X-ray diffraction (XRD) . The optimized molecular crystal structures were determined on the basis of density functional theory (DFT) calculations .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Diaza–Wittig reaction as a key step . Different methods of cyclization were carried out, leading to several hitherto unknown biheterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 229.67 . The melting point is 270-272 .科学的研究の応用

Synthesis and Chemical Properties

Researchers have developed synthetic pathways to indole derivatives, such as 1-methyl-1H-pyridazino[3,4-b]indoles, starting from halopyridazin-3(2H)-ones. The synthesis involves Suzuki cross-coupling reactions and subsequent ring closure via condensation, leading to compounds with potential antitrypanosomal activity (Riedl et al., 2006). Furthermore, the radiosynthesis of derivatives like SSR180575, a potent ligand for the TSPO receptor, underscores the chemical versatility and importance of pyridazinoindole compounds in developing diagnostic and therapeutic agents (Thominiaux et al., 2010).

Biological Activity and Applications

The biological activities of indolyl-substituted compounds have been extensively explored. For instance, indolyl-substituted 2(3H)-furanones and their derivatives have shown antimicrobial activities against a range of bacteria and fungi, highlighting the potential for developing new antimicrobial agents (Abou-Elmagd et al., 2015). The pharmaceutical applications extend to the exploration of pyridazinoindoles for their antitumor properties, emphasizing the role of these compounds in cancer research and therapy development (Nguyen et al., 1990).

Expanding Chemical Space and Utility

Innovative synthetic methods, such as the ultrasound-assisted synthesis of organoselenium compounds, including 3-selanyl-1H-indoles, have been reported. These methods not only provide a rapid synthesis route but also reveal the antioxidant activities of these compounds, which can be pivotal in addressing oxidative stress-related diseases (Vieira et al., 2017). Additionally, the efficient synthesis of novel indolylpyridazinone derivatives with expected biological activity further demonstrates the broad applicability of these compounds in medicinal chemistry and drug design (Abubshait, 2007).

作用機序

Target of Action

Similar compounds have been known to interact with various receptors and enzymes in the body, influencing a range of biological processes .

Mode of Action

It’s likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

Based on the structure and properties of similar compounds, it could potentially influence a variety of pathways, leading to downstream effects on cellular function .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The effects would likely depend on the specific targets and pathways that the compound influences .

特性

IUPAC Name |

3-(6-chloropyridazin-3-yl)-2-methyl-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3/c1-8-13(11-6-7-12(14)17-16-11)9-4-2-3-5-10(9)15-8/h2-7,15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICOJSABXXIEZTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C3=NN=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6-chloro-3-pyridazinyl)-2-methyl-1H-indole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyano-1,2-dimethylpropyl)-2-{[1-(3,4-difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propyl]amino}acetamide](/img/structure/B2934033.png)

![3-[6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B2934037.png)

![Imidazo[1,2-a]pyrimidine-6-carbonitrile](/img/structure/B2934038.png)

![N-(4-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2934042.png)

![N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2934044.png)

![N,N-diethyl-2-{2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2934048.png)

![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-ol;dihydrochloride](/img/structure/B2934055.png)